molecular formula C14H17NO4S2 B2825331 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide CAS No. 1798038-71-7

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2825331
CAS No.: 1798038-71-7
M. Wt: 327.41
InChI Key: RKRZBZXYTOKRIK-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a methoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the methoxyphenyl ethyl side chain through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring or the methoxy groups.

    Reduction: This can affect the sulfonamide group, potentially converting it to an amine.

    Substitution: Both the thiophene ring and the methoxyphenyl ethyl side chain can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the methoxyphenyl ethyl side chain can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the methoxyphenyl ethyl side chain, resulting in different chemical properties and biological activities.

    N-(2-methoxyphenyl)thiophene-2-sulfonamide: Similar structure but with a simpler side chain, leading to different reactivity and applications.

Uniqueness

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S2/c1-18-12-6-3-5-11(9-12)13(19-2)10-15-21(16,17)14-7-4-8-20-14/h3-9,13,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRZBZXYTOKRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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